molecular formula C21H29NO B044552 Hexbutinol CAS No. 117828-61-2

Hexbutinol

Cat. No.: B044552
CAS No.: 117828-61-2
M. Wt: 311.5 g/mol
InChI Key: IXXCPZGOFVCPCH-UHFFFAOYSA-N
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Preparation Methods

Hexbutinol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine and formaldehyde with 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Hexbutinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexbutinol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its effects on muscarinic receptors, which play a role in various physiological processes.

    Medicine: Research on this compound includes its potential therapeutic applications, particularly in the modulation of muscarinic receptors.

    Industry: It is used in the development of new chemical compounds and materials.

Mechanism of Action

Hexbutinol exerts its effects by inhibiting muscarinic receptors . These receptors are part of the cholinergic system and are involved in various physiological functions, including neurotransmission. By inhibiting these receptors, this compound can modulate the activity of the cholinergic system, leading to various biological effects.

Comparison with Similar Compounds

Hexbutinol is unique in its specific inhibition of muscarinic receptors. Similar compounds include:

Biological Activity

Hexbutinol, a compound known for its anticholinergic properties, has garnered attention in pharmacological research due to its interaction with muscarinic receptors. This article delves into the biological activity of this compound, focusing on its binding affinities, stereoselectivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a tertiary amine and exists in two enantiomeric forms: (R)-hexbutinol and (S)-hexbutinol. The stereochemistry of these enantiomers significantly influences their biological activity, particularly their affinity for muscarinic receptors.

Binding Affinity to Muscarinic Receptors

Research has demonstrated that this compound exhibits varying affinities for different muscarinic receptor subtypes (M1, M2, M3). The binding affinities were assessed using competition experiments with radiolabeled ligands. The results are summarized in the following table:

Compound Receptor Subtype Affinity (pK1) Stereoselectivity Ratio (R/S)
(R)-HexbutinolM18.2010
(S)-HexbutinolM17.350.81
(R)-HexbutinolM28.001.0
(S)-HexbutinolM26.502.5
(R)-Hexbutanol MethiodideM18.006.5
(S)-Hexbutanol MethiodideM17.002.7

The data indicates that the (R)-enantiomer generally possesses higher binding affinity compared to the (S)-enantiomer across various receptor subtypes, particularly at the M1 receptor .

This compound functions primarily as a muscarinic antagonist, inhibiting acetylcholine from binding to its receptors. This action can lead to various physiological effects, including reduced secretions and altered heart rate. The compound's ability to selectively inhibit certain receptor subtypes makes it a candidate for therapeutic applications in conditions like asthma and other cholinergic disorders.

Case Studies and Research Findings

Several studies have explored the implications of this compound's anticholinergic properties:

  • Anticonvulsant Activity : A study evaluated the efficacy of this compound in protecting against NMDA-induced seizures in animal models, demonstrating its potential as an anticonvulsant agent due to its mixed anticholinergic and NMDA antagonist properties .
  • Memory Impairment Studies : Research has shown that administration of this compound can induce memory impairments similar to those observed with other anticholinergics like scopolamine, suggesting its role in modulating cognitive functions .
  • Therapeutic Applications : The selective inhibition of muscarinic receptors by this compound has been investigated for potential use in treating respiratory conditions by reducing bronchial secretions without significant cardiovascular side effects .

Properties

CAS No.

117828-61-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2

InChI Key

IXXCPZGOFVCPCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine
hexbutinol
hexbutinol, (R)-isomer
hexbutinol, (S)-isome

Origin of Product

United States

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